(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone is an organic compound that features a brominated aromatic ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone typically involves the bromination of aniline derivatives followed by coupling with piperidine. One common method includes:
Bromination: Aniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper.
Coupling Reaction: The brominated aniline is then reacted with piperidine in the presence of a base like potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to hydrogen, or the carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or sodium azide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino alcohols or dehalogenated products.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom and piperidine ring play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(piperidin-1-yl)methanone
- (2-Amino-5-fluorophenyl)(piperidin-1-yl)methanone
- (2-Amino-5-iodophenyl)(piperidin-1-yl)methanone
Uniqueness
(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C12H15BrN2O |
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Molecular Weight |
283.16 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
InChI Key |
HEBCHXWBNUEWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
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